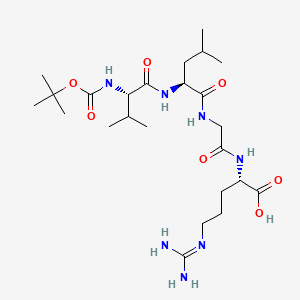![molecular formula C3H8O B561426 Propanol-N, [1-3H] CAS No. 19986-23-3](/img/structure/B561426.png)
Propanol-N, [1-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol-N, [1-3H] is a radioactive tracer used in scientific research to study the biochemical and physiological effects of propanol. It is a synthetic compound that contains tritium, a radioactive isotope of hydrogen, which emits low-energy beta particles that can be detected using specialized equipment. Propanol-N, [1-3H] is commonly used in laboratory experiments to investigate the mechanism of action of propanol and its effects on biological systems.
Mécanisme D'action
The mechanism of action of propanol involves its ability to interact with specific receptors in the body. Propanol is a beta-blocker, which means that it blocks the action of adrenaline and other stress hormones that activate the sympathetic nervous system. By blocking these receptors, propanol reduces the heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects
Propanol has a number of biochemical and physiological effects on the body. It reduces the heart rate and blood pressure, which can be beneficial in treating conditions such as hypertension, angina, and heart failure. Propanol also reduces the symptoms of anxiety and panic disorders by reducing the physiological responses to stress.
Avantages Et Limitations Des Expériences En Laboratoire
Propanol-N, [1-3H] has several advantages for use in laboratory experiments. It is a highly sensitive tracer that can detect low levels of propanol in biological samples. It is also specific to propanol, which means that it does not interfere with other molecules or pathways in the body.
However, there are some limitations to using propanol-N, [1-3H] in laboratory experiments. The radioactive nature of the tracer requires specialized equipment and handling procedures to ensure the safety of researchers. Additionally, the use of radioactive tracers can be expensive and time-consuming, which may limit their use in certain experiments.
Orientations Futures
There are several future directions for research involving propanol-N, [1-3H]. One area of interest is the development of new beta-blockers that are more specific to certain receptors or pathways in the body. This could lead to more effective treatments for conditions such as hypertension, heart failure, and anxiety disorders.
Another area of research is the use of propanol-N, [1-3H] to study the effects of propanol on different tissues and organs in the body. This could provide insights into the mechanisms underlying the therapeutic and adverse effects of propanol and help to identify new targets for drug development.
Conclusion
Propanol-N, [1-3H] is a valuable tool for scientific research into the biochemical and physiological effects of propanol. Its use as a tracer allows researchers to study the metabolism and mechanism of action of propanol in biological systems. While there are some limitations to using radioactive tracers in laboratory experiments, the potential benefits of this approach are significant and warrant further investigation.
Méthodes De Synthèse
Propanol-N, [1-3H] is synthesized by introducing tritium gas into a reaction vessel containing propanol and a catalyst. The tritium gas is incorporated into the propanol molecule, resulting in the formation of propanol-N, [1-3H]. The synthesis process is carefully controlled to ensure that the final product is of high purity and quality.
Applications De Recherche Scientifique
Propanol-N, [1-3H] has a wide range of applications in scientific research. It is commonly used as a tracer to study the metabolism of propanol in biological systems. By measuring the amount of radioactivity in different tissues and organs, researchers can gain insights into how propanol is absorbed, distributed, metabolized, and eliminated by the body.
Propanol-N, [1-3H] is also used to study the mechanism of action of propanol. By labeling propanol with tritium, researchers can track its movement within cells and tissues and determine how it interacts with different molecular targets. This information can be used to develop new drugs that target specific pathways or molecules involved in disease processes.
Propriétés
IUPAC Name |
1,1-ditritiopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3T2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-WTJCDBBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


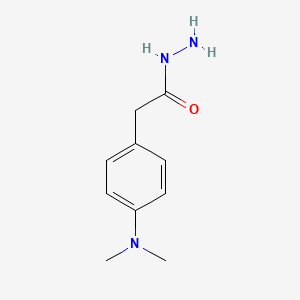
![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
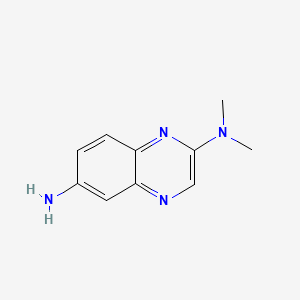
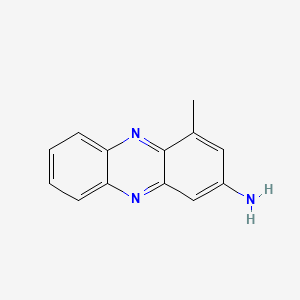

![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)
![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)
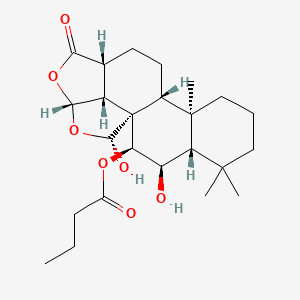

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
